4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide”, there are studies on the synthesis of similar benzenesulfonamide derivatives . These studies could potentially provide insights into the synthesis process of the compound .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc(II) Phthalocyanine Derivatives : Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units have demonstrated their potential as photosensitizer candidates in photodynamic therapy, an alternative cancer treatment method. These derivatives show good solubility in common solvents, adequate fluorescence, efficient singlet oxygen production, and favorable photostability, making them suitable for therapeutic applications (Öncül, Öztürk, & Pişkin, 2022).
Photocatalytic Applications
- Characterization and Photophysicochemical Properties : Another study focused on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These materials have shown promising photosensitizing abilities, especially suitable for photocatalytic applications, indicating their potential for environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Anti-inflammatory Activities
- Thiazolyl and Thiadiazolyl Derivatives : The synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents have been explored. These derivatives exhibited significant activity, with some surpassing the anti-inflammatory activity of indomethacin, a commonly used drug, while also showing promising antimicrobial properties against bacterial strains (Bekhit et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-19(2)15(12-4-3-9-17-10-12)11-18-22(20,21)14-7-5-13(16)6-8-14/h3-10,15,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLJPAXGIKSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide |
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